Diethyl Pyridazine-4,5-dicarboxylate
Overview
Description
Diethyl Pyridazine-4,5-dicarboxylate is an organic compound with the molecular formula C10H12N2O4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl Pyridazine-4,5-dicarboxylate can be synthesized through a radical bis-ethoxycarbonylation of pyridazine. This method involves the reaction of pyridazine with diethyl carbonate in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions . The reaction proceeds through the formation of a pyridazine radical intermediate, which subsequently reacts with diethyl carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: Diethyl Pyridazine-4,5-dicarboxylate undergoes various chemical reactions, including:
Spirocyclisation: This reaction involves the formation of spirocyclic compounds through the reaction with 1,3-binucleophiles in the presence of a base such as sodium hydride.
Condensation Reactions: It can react with o-phenylenediamine to form polyazaheterocyclic compounds.
Common Reagents and Conditions:
Sodium Hydride: Used as a base in spirocyclisation reactions.
o-Phenylenediamine: Used in condensation reactions to form heterocyclic compounds.
Major Products:
Spirocyclic Compounds: Formed through spirocyclisation reactions.
Polyazaheterocyclic Compounds: Formed through condensation reactions with o-phenylenediamine
Scientific Research Applications
Diethyl Pyridazine-4,5-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Medicinal Chemistry: Pyridazine derivatives, including this compound, have shown potential as pharmacologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science:
Mechanism of Action
The mechanism of action of Diethyl Pyridazine-4,5-dicarboxylate involves its reactivity as a heterocyclic electrophile. It can participate in nucleophilic aromatic substitution reactions, where the nitrogen atoms in the pyridazine ring act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack . This reactivity is exploited in the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Pyridazine: The parent compound of Diethyl Pyridazine-4,5-dicarboxylate, containing two nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at position 3, known for its diverse pharmacological activities.
Uniqueness: this compound is unique due to its diester functional groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo spirocyclisation and condensation reactions distinguishes it from other pyridazine derivatives .
Properties
IUPAC Name |
diethyl pyridazine-4,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-12-6-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRBDYCQLUVSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447285 | |
Record name | 4,5-Pyridazinedicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21050-73-7 | |
Record name | 4,5-Pyridazinedicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.